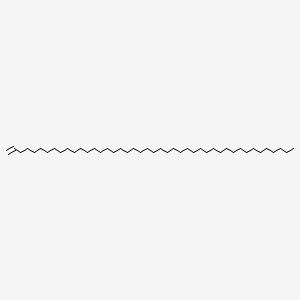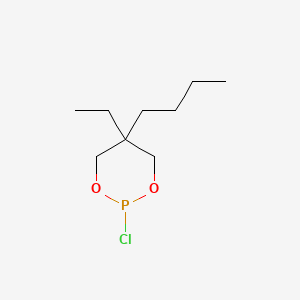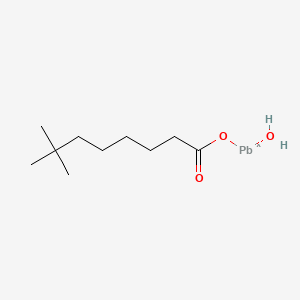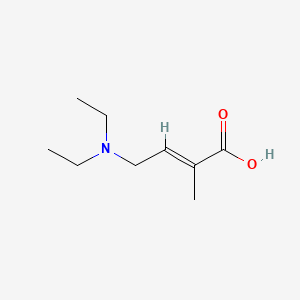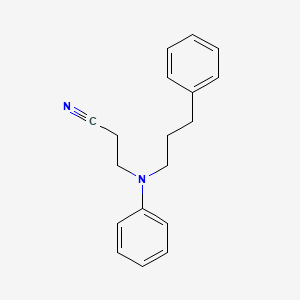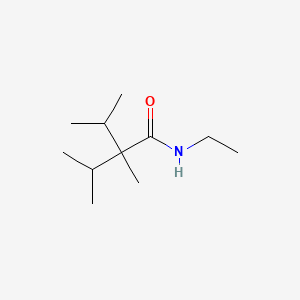
N-Ethyl-2-isopropyl-2,3-dimethylbutyramide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-2-isopropyl-2,3-dimethylbutyramide is an organic compound with the molecular formula C11H23NO and a molecular weight of 185.31 g/mol . It is known for its unique chemical structure, which includes an ethyl group, an isopropyl group, and two methyl groups attached to a butyramide backbone . This compound is used in various scientific and industrial applications due to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-isopropyl-2,3-dimethylbutyramide typically involves the reaction of 2,3-dimethylbutyric acid with ethylamine in the presence of a dehydrating agent . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
2,3-dimethylbutyric acid+ethylamine→this compound+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process includes the continuous addition of reactants, precise control of reaction parameters, and efficient separation and purification techniques to obtain high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-isopropyl-2,3-dimethylbutyramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are employed in substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, ketones, amines, and substituted derivatives of this compound .
Applications De Recherche Scientifique
N-Ethyl-2-isopropyl-2,3-dimethylbutyramide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Mécanisme D'action
The mechanism of action of N-Ethyl-2-isopropyl-2,3-dimethylbutyramide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,2,3-Trimethyl-2-isopropylbutyramide
- Methyl diisopropyl propionamide
- 6-Caprolactam
Uniqueness
N-Ethyl-2-isopropyl-2,3-dimethylbutyramide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Propriétés
Numéro CAS |
51115-71-0 |
|---|---|
Formule moléculaire |
C11H23NO |
Poids moléculaire |
185.31 g/mol |
Nom IUPAC |
N-ethyl-2,3-dimethyl-2-propan-2-ylbutanamide |
InChI |
InChI=1S/C11H23NO/c1-7-12-10(13)11(6,8(2)3)9(4)5/h8-9H,7H2,1-6H3,(H,12,13) |
Clé InChI |
MLGQKMLAQSNRSE-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C(C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






